Product packaging for 2-(3-Chloro-5-fluorophenyl)piperidine(Cat. No.:)

2-(3-Chloro-5-fluorophenyl)piperidine

Cat. No.: B13566260
M. Wt: 213.68 g/mol
InChI Key: FTAXWCKZGYGUSF-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Core in Chemical Research

The piperidine scaffold is a fundamental structural component in a vast number of pharmaceuticals and naturally occurring alkaloids. wikipedia.orgresearchgate.net Its prevalence is due to a combination of factors, including its three-dimensional structure which allows for precise orientation of functional groups, and its basic nitrogen atom which can participate in crucial interactions with biological targets. nih.gov Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility and broad spectrum of biological activities. nih.govencyclopedia.pub These activities include applications as anticancer, antiviral, antimalarial, antimicrobial, and antihypertensive agents, among others. researchgate.net

The incorporation of a piperidine ring can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com Furthermore, the piperidine scaffold provides a robust framework that can be readily functionalized, allowing chemists to systematically modify a molecule's structure to optimize its therapeutic effects and minimize off-target interactions. nbinno.com The ability to introduce chirality into the piperidine ring further expands the chemical space that can be explored, often leading to enhanced biological activity and selectivity. thieme-connect.com

Overview of Halogenated Phenylpiperidines in Scientific Inquiry

The attachment of a phenyl group to the piperidine ring, creating a phenylpiperidine structure, has been a particularly fruitful strategy in drug discovery. nih.gov The phenyl ring offers a large surface for interaction with biological targets and can be substituted with various chemical groups to modulate the compound's properties. The introduction of halogen atoms, such as chlorine and fluorine, to the phenyl ring of a phenylpiperidine has been shown to be especially advantageous.

Halogenation can influence a molecule's electronic properties, lipophilicity, and metabolic stability. For instance, the strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and affect the molecule's binding affinity to its target. Furthermore, the introduction of a fluorine atom can block sites of metabolism, thereby increasing the drug's half-life. The strategic placement of chlorine and fluorine atoms on the phenyl ring can lead to compounds with enhanced potency and improved pharmacokinetic profiles. This has made halogenated phenylpiperidines a significant area of focus in neuroscience research and beyond. nih.gov

Research Rationale for Investigating 2-(3-Chloro-5-fluorophenyl)piperidine

The specific compound, this compound, has garnered interest within the scientific community due to its unique combination of structural features. chiralen.com The piperidine ring provides a proven pharmacologically relevant scaffold. The phenyl group attached at the 2-position of the piperidine ring, and the specific substitution pattern of a chlorine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring, create a distinct electronic and steric profile.

This particular arrangement of atoms is not arbitrary. The chloro and fluoro substituents are known to modulate the electronic landscape of the phenyl ring, which can in turn influence how the molecule interacts with its biological target. Research into this compound and its derivatives aims to explore how these specific halogen substitutions affect its biological activity. The investigation of this compound is driven by the hypothesis that this specific combination of a piperidine core and a di-halogenated phenyl group will result in novel pharmacological properties.

Contextualization within Modern Medicinal Chemistry Research Strategies

The study of this compound aligns with several key strategies in modern medicinal chemistry. The focus on a well-established heterocyclic scaffold like piperidine is a common starting point in many drug discovery programs. researchgate.net The use of halogenation to fine-tune molecular properties is a widely employed tactic to optimize lead compounds.

Furthermore, the synthesis and evaluation of specific isomers, such as the (R)- and (S)-enantiomers of this compound, reflect the growing understanding of the importance of stereochemistry in drug action. nih.govsynblock.combldpharm.com Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the ability to synthesize and test stereochemically pure compounds is a critical aspect of contemporary drug development. The investigation of compounds like this compound is a prime example of the rational, structure-based approach that characterizes modern medicinal chemistry research.

Chemical Properties of this compound

PropertyValue
CAS Number 1257299-98-1 chiralen.com
Molecular Formula C11H13ClFN chiralen.comchemicalbook.com
Molecular Weight 213.68 g/mol chiralen.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClFN B13566260 2-(3-Chloro-5-fluorophenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2

InChI Key

FTAXWCKZGYGUSF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

Stereochemical Investigations of 2 3 Chloro 5 Fluorophenyl Piperidine

Enantiomeric and Diastereomeric Considerations

2-(3-Chloro-5-fluorophenyl)piperidine possesses a single stereocenter at the C2 position of the piperidine (B6355638) ring, where the substituted phenyl group is attached. This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-(3-Chloro-5-fluorophenyl)piperidine and (S)-2-(3-Chloro-5-fluorophenyl)piperidine based on the Cahn-Ingold-Prelog priority rules. While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to identical physical properties in an achiral environment but potentially different interactions with other chiral molecules.

The piperidine ring itself can adopt various conformations, most notably chair and boat forms. The substituents on the ring can occupy either axial or equatorial positions. For this compound, the bulky 3-chloro-5-fluorophenyl group at the C2 position would preferentially occupy the equatorial position to minimize steric hindrance, leading to a more stable chair conformation.

If additional stereocenters were introduced into the piperidine ring, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, such as melting points, boiling points, and solubility.

Chiral Resolution Techniques for Pure Enantiomers

The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step for stereochemistry-focused research. Several chiral resolution techniques can be employed for this purpose.

One common method is the formation of diastereomeric salts. This involves reacting the racemic piperidine, which is a base, with a chiral acid resolving agent. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the piperidine can be recovered by treating the salts with a base.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Kinetic resolution is another strategy that can be employed. This method involves reacting the racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer over the other, allowing for the separation of the unreacted enantiomer. For instance, enzymatic resolutions are highly enantioselective and can be used to isolate one enantiomer with high purity.

Below is a table summarizing potential chiral resolution techniques for this compound:

Resolution TechniquePrincipleAdvantages
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Scalable, cost-effective for large quantities.
Chiral Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.High resolution, applicable for both analytical and preparative scales.
Kinetic Resolution Preferential reaction of one enantiomer with a chiral catalyst or reagent.Can provide high enantiomeric excess for the unreacted enantiomer.
Enzymatic Resolution Use of enzymes as chiral catalysts for enantioselective reactions.High enantioselectivity, mild reaction conditions.

Absolute Configuration Determination Methodologies

Once the enantiomers of this compound are separated, determining their absolute configuration (the actual 3D arrangement of atoms) is essential. Several spectroscopic and crystallographic techniques are available for this purpose.

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer (often as a salt with a known chiral counter-ion), the precise spatial arrangement of all atoms can be determined.

Spectroscopic methods, such as circular dichroism (CD) spectroscopy, can also be used. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretical calculations or spectra of related compounds with known absolute configurations to assign the (R) or (S) configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can also aid in determining the absolute configuration. These chiral auxiliaries interact differently with the two enantiomers, leading to distinguishable NMR signals.

A comparison of these methodologies is presented in the table below:

MethodologyPrincipleKey Features
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides unambiguous determination of absolute configuration; requires a suitable single crystal.
Circular Dichroism (CD) Spectroscopy Differential absorption of circularly polarized light.Non-destructive; often requires comparison with theoretical calculations or known compounds.
NMR with Chiral Auxiliaries Differential magnetic environments induced by a chiral agent.Can be used in solution; requires a suitable chiral auxiliary.

Impact of Stereochemistry on Molecular Interactions in Research Models

The distinct three-dimensional structures of the (R) and (S) enantiomers of this compound can lead to significant differences in their interactions with other chiral molecules, such as proteins, enzymes, and receptors, in research models. This phenomenon, known as stereoselectivity, is a fundamental concept in pharmacology and medicinal chemistry.

In a biological system, the binding site of a target protein is itself chiral. Consequently, one enantiomer of a chiral compound may fit into the binding site more effectively than the other, much like a right hand fits better into a right-handed glove. This differential binding can result in one enantiomer exhibiting a desired biological activity while the other may be less active, inactive, or even exhibit a different or undesirable activity.

For example, in studies involving receptor binding assays, it is common to observe that one enantiomer has a much higher affinity for the receptor than the other. Similarly, in enzyme inhibition studies, one enantiomer may be a potent inhibitor while the other is significantly weaker. These differences in molecular interactions at the target site can translate into different pharmacological profiles in cellular and in vivo research models.

Therefore, the investigation of the individual enantiomers of this compound is crucial to understanding its full biological potential and for the development of stereochemically pure research compounds.

Structure Activity Relationship Sar Studies of 2 3 Chloro 5 Fluorophenyl Piperidine Derivatives

Positional Scanning of Chloro and Fluoro Substituents on the Phenyl Ring

The nature and position of substituents on the phenyl ring of phenylpiperidine derivatives are critical determinants of their pharmacological profile. In the case of 2-(3-chloro-5-fluorophenyl)piperidine, the specific meta- and para-positioning of the chloro and fluoro groups, respectively, establishes a unique electronic and steric landscape. SAR studies in related di-substituted phenylpiperidine series have consistently demonstrated that even minor shifts in substituent placement can lead to dramatic changes in biological activity.

For instance, in a series of fluorinated N-arylpiperazine derivatives acting as α1d-adrenergic receptor antagonists, the substitution pattern of fluorine atoms on the phenyl ring was found to be critical for maximizing affinity and selectivity. A 2,5-difluoro substitution pattern yielded different activity profiles compared to 2,4-difluoro or 3,4-difluoro substitutions, highlighting the sensitivity of the receptor to the electronic and steric environment presented by the ligand. This principle underscores the importance of systematically exploring the positional isomers of the chloro and fluoro groups in this compound.

A systematic positional scan would involve the synthesis and evaluation of isomers such as 2-(2-chloro-4-fluorophenyl)piperidine, 2-(2-chloro-6-fluorophenyl)piperidine, and 2-(3-chloro-4-fluorophenyl)piperidine, among others. Such studies help to map the steric and electronic requirements of the target binding pocket. For example, moving the chloro group to the ortho position might introduce steric hindrance that could either be detrimental or, in some cases, beneficial by promoting a specific bioactive conformation. Similarly, shifting the fluoro group could alter hydrogen bonding capabilities and electronic interactions with the receptor.

The following table illustrates a hypothetical matrix for a positional scanning study, outlining key isomers and the rationale for their investigation:

Phenyl Substitution PatternRationale for Investigation
2-Chloro-3-fluoroTo probe the effect of adjacent electron-withdrawing groups and potential intramolecular interactions.
2-Chloro-4-fluoroTo assess the impact of para-fluoro substitution in the presence of an ortho-chloro group.
2-Chloro-5-fluoroTo evaluate the effect of moving the chloro group to the ortho position while maintaining the meta-fluoro.
3-Chloro-4-fluoroTo study the interplay of a meta-chloro and para-fluoro substituent.
3,4-DichloroTo understand the effect of replacing the fluoro with a second chloro group.
3,5-DifluoroTo assess the impact of replacing the chloro with a second fluoro group.

These systematic variations are essential for constructing a comprehensive SAR model that can predict the activity of novel analogs and guide future design efforts.

Modifications to the Piperidine (B6355638) Ring: Substituent Effects and Ring Size Variations

Substituent Effects: The introduction of substituents at various positions on the piperidine ring can modulate the molecule's properties in several ways. N-alkylation, for example, can alter the basicity of the piperidine nitrogen and introduce steric bulk that may influence receptor interactions. The choice of the N-substituent can be critical, with even subtle changes from a methyl to an ethyl group sometimes leading to significant differences in activity. Furthermore, substitution at other positions, such as the 3-, 4-, or 5-positions, can introduce new stereocenters and functional groups capable of forming additional interactions with the target protein. For example, the incorporation of hydroxyl or amino groups can provide new hydrogen bonding opportunities.

Ring Size Variations: Altering the size of the heterocyclic ring can have a profound impact on the conformational preferences and the spatial orientation of the aryl substituent. Replacing the six-membered piperidine ring with a five-membered pyrrolidine (B122466) or a seven-membered azepane ring are common strategies in medicinal chemistry to explore different conformational spaces.

A comparative study on M5 muscarinic receptor antagonists revealed that replacing a piperidine core with a pyrrolidine led to a divergence in the SAR for other parts of the molecule, indicating that the ring size can influence the optimal arrangement of other pharmacophoric features. Computational studies on proline (pyrrolidine) and piperidine dipeptides have shown that the change in ring size leads to remarkable changes in the backbone and ring structures. The six-membered piperidine ring preferentially adopts a chair conformation, which positions the 2-aryl group in either an axial or equatorial orientation, a key factor in receptor binding.

The following table summarizes the potential impact of piperidine ring modifications:

ModificationPotential Effects
N-Substitution Alters basicity (pKa), introduces steric bulk, can provide additional binding interactions.
C-Substitution (e.g., at C3, C4, C5) Introduces new stereocenters, provides sites for additional functional groups (e.g., for hydrogen bonding), can influence ring conformation.
Ring Contraction (Pyrrolidine) Alters the angle of the aryl substituent relative to the nitrogen, changes conformational flexibility.
Ring Expansion (Azepane) Increases conformational flexibility, alters the spatial positioning of the aryl group and nitrogen atom.

Bioisosteric Replacements of the Phenyl Ring and Piperidine Core

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. This approach is used to modulate potency, selectivity, and pharmacokinetic properties.

Phenyl Ring Replacements: The 3-chloro-5-fluorophenyl group can be replaced by various bioisosteres to probe the importance of its aromatic character and electronic properties. Heteroaromatic rings, such as pyridine (B92270), pyrimidine, or thiophene, are common replacements for a phenyl ring. These substitutions can introduce hydrogen bond acceptors or donors, alter the electronic distribution, and improve properties like solubility. For example, replacing the phenyl ring with a pyridine could introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein. Saturated carbocyclic or heterocyclic rings, such as cyclohexyl or piperidinyl, can also be used as non-aromatic bioisosteres to reduce lipophilicity and explore the necessity of the π-system for activity.

Piperidine Core Replacements: The piperidine ring itself can be replaced with other cyclic amines to modulate basicity, lipophilicity, and conformational properties. Common bioisosteres for the piperidine ring include:

Morpholine (B109124): The introduction of an oxygen atom generally reduces the basicity of the nitrogen and increases hydrophilicity.

Thiomorpholine: The sulfur atom can influence the ring conformation and electronic properties.

Piperazine: The presence of a second nitrogen atom provides an additional point for substitution, allowing for the introduction of another pharmacophoric element or a group to modulate physicochemical properties.

Azaspiroalkanes: These rigid bicyclic systems can lock the molecule into a specific conformation, which can be beneficial for binding to the target receptor.

The choice of bioisosteric replacement depends on the specific goals of the drug design program, whether it is to improve potency, enhance selectivity, or optimize pharmacokinetic properties.

Original MoietyBioisosteric ReplacementPotential Advantages
3-Chloro-5-fluorophenyl Pyridyl, Pyrimidinyl, ThienylIntroduce H-bond acceptors/donors, modulate electronics, improve solubility.
Cyclohexyl, CyclopentylReduce lipophilicity, explore non-aromatic interactions.
Piperidine MorpholineReduce basicity, increase hydrophilicity.
PiperazineAdditional point for substitution, modulate properties.
PyrrolidineAltered ring pucker and substituent orientation.
Azaspiro[3.3]heptaneRigidified conformation, novel exit vectors.

Conformational Analysis and its Influence on Molecular Interactions

The piperidine ring typically adopts a chair conformation to minimize steric strain. In a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The energetic preference for one conformation over the other depends on the size and nature of the substituent and any interactions with other parts of the molecule. For a 2-arylpiperidine, the equatorial conformation is generally favored to minimize steric clashes. However, specific intramolecular interactions or binding to a receptor might stabilize the axial conformer.

The presence of fluorine on the piperidine ring can significantly influence its conformational preferences. Studies on fluorinated piperidines have shown a preference for an axial orientation of the fluorine atom in many cases, which is attributed to a combination of electrostatic and hyperconjugative effects. While the fluorine in the parent compound is on the phenyl ring, its electronic influence could still have subtle effects on the piperidine conformation.

The conformation of the molecule dictates the spatial relationship between the key pharmacophoric elements: the basic nitrogen of the piperidine, the aromatic ring, and its halogen substituents. This spatial arrangement is critical for fitting into the binding site of the target protein and forming productive interactions such as hydrogen bonds, salt bridges, and hydrophobic interactions. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling are essential tools for elucidating the preferred conformations of these derivatives and understanding how they relate to their biological activity.

Development of SAR Models for Research Guidance

To systematically guide the drug discovery process, the qualitative observations from SAR studies are often translated into quantitative models. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For this compound derivatives, a QSAR study would involve synthesizing a diverse set of analogs with variations in the phenyl and piperidine rings and measuring their biological activity. A range of physicochemical descriptors for each molecule would then be calculated, including:

Electronic descriptors: Hammett constants, dipole moment, partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, STERIMOL parameters.

Hydrophobic descriptors: LogP, LogD.

Topological descriptors: Molecular connectivity indices, shape indices.

These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), that correlates the descriptors with the observed biological activity.

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the SAR. These methods generate contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models are invaluable for visualizing the SAR and for designing new molecules with improved potency.

Pharmacophore modeling is another powerful computational tool that can be used to define the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this series might include a basic nitrogen feature, an aromatic ring feature, and specific locations for halogen bond donors or hydrophobic groups corresponding to the chloro and fluoro substituents. This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements.

The development of robust SAR and QSAR models is an iterative process, where the models are used to predict the activity of new compounds, which are then synthesized and tested, and the new data is used to refine the models. This cycle of design, synthesis, testing, and modeling accelerates the optimization of lead compounds.

Insufficient Research Data Available for this compound

Following a comprehensive search for scientific literature and research data, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound “this compound” that adheres to the specific structure and content requirements of the provided outline.

The requested article framework necessitates in-depth research findings across several specialized areas of molecular pharmacology and medicinal chemistry, including:

Enzyme Inhibition Studies: Specific data on the inhibitory activity of this compound against various enzymes in recombinant systems.

Receptor Binding Assays: Quantitative data from radioligand or other binding assays to determine the affinity of the compound for specific biological receptors.

Transporter Interaction Profiling: Research detailing the interaction of the compound with cellular transporters.

Mechanistic Probes and Tool Compound Development: Published studies where this compound is utilized as a tool to investigate biological mechanisms.

Allosteric Modulation Studies: Evidence of the compound acting as an allosteric modulator at any research target.

Ligand and Lipophilic Efficiency Calculations: The underlying binding affinity data (e.g., Kᵢ, IC₅₀) and physicochemical properties required to calculate these efficiency metrics are not available in the public domain.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Sampling

By simulating the molecule's dynamics, researchers can identify the most stable, low-energy conformations and understand the energy barriers between different conformational states. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to bind to a biological target. Computational studies on similar fluorinated piperidines have demonstrated the importance of such analyses in understanding conformational preferences. nih.gov

In Silico ADMET Prediction for Research Lead Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery for prioritizing lead candidates and identifying potential liabilities before costly experimental studies are undertaken.

Permeability and Blood-Brain Barrier Penetration Prediction in Research Models

A key aspect of ADMET prediction for compounds targeting the central nervous system (CNS) is assessing their ability to cross the Blood-Brain Barrier (BBB). The BBB is a highly selective barrier that protects the brain, and its penetration is a prerequisite for the efficacy of CNS-active drugs. mdpi.com

Computational models predict BBB permeability based on various molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area (PSA), and hydrogen bond counts. researchgate.net Machine learning and other advanced computational methods are frequently used to build predictive models from large datasets of compounds with experimentally determined BBB permeability. nih.govfrontiersin.org For 2-(3-Chloro-5-fluorophenyl)piperidine, these models would provide a quantitative estimate (e.g., a logBB value) or a qualitative classification (e.g., BBB penetrant or non-penetrant) to guide its potential development as a CNS-targeted agent.

Metabolic Stability Prediction Using Computational Models

Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver. Low metabolic stability can lead to rapid clearance from the body and poor bioavailability. Computational models predict metabolic stability by identifying potential sites of metabolism on the molecule.

These models often use data from in vitro experiments (like liver microsome assays) to train algorithms that can recognize chemical substructures prone to metabolic reactions, such as oxidation by cytochrome P450 enzymes. For this compound, such predictions would highlight which parts of the molecule are most likely to be metabolized, providing insights that could guide chemical modifications to improve its stability and pharmacokinetic profile.

Pre Clinical Research Applications of 2 3 Chloro 5 Fluorophenyl Piperidine Non Human Focus

Cellular Assays for Biological Activity Evaluation

No publicly accessible data from cellular assays evaluating the biological activity of 2-(3-Chloro-5-fluorophenyl)piperidine could be identified.

Screening for Modulatory Effects on Specific Cellular Pathways

There are no available studies that have screened this compound for its modulatory effects on any specific cellular pathways.

Cell-based Reporter Assays for Receptor Activation/Inhibition

Information from cell-based reporter assays to determine the activation or inhibition of specific receptors by this compound is not available in the reviewed literature.

In vivo Animal Model Studies (Research Tool Applications)

No in vivo studies using animal models to investigate the research tool applications of this compound have been found in the public domain.

Assessment of Pharmacological Effects in Disease Models (e.g., CNS, Oncology, Infection)

There is no published research assessing the pharmacological effects of this compound in animal models of central nervous system (CNS) disorders, oncology, or infectious diseases. While the compound is listed as an intermediate in the synthesis of potential cancer therapeutics, no biological data for the intermediate itself is provided. chiralen.com

Investigating Target Engagement in Animal Tissues

No studies investigating the target engagement of this compound in animal tissues are publicly available.

Exploratory Pharmacokinetic Studies in Animal Models (e.g., tissue distribution, metabolic fate)

There is no available data from exploratory pharmacokinetic studies of this compound in any animal models. Information regarding its tissue distribution or metabolic fate has not been documented in the accessible scientific literature.

Use as a Chemical Probe or Research Tool

Chemical probes are essential for dissecting the roles of specific proteins in cellular processes. The development of this compound into such a tool would require comprehensive studies to:

Identify and validate its primary biological target(s).

Characterize its selectivity and potency for the identified target(s).

Demonstrate its utility in cellular or animal models to modulate the target's activity.

Without such foundational research, its application as a reliable chemical probe remains hypothetical.

Contribution to Understanding Disease Pathophysiology through Target Modulation

Given that the primary biological target(s) of this compound have not been publicly disclosed or characterized, there is no available research on its contribution to understanding disease pathophysiology. The ability of a compound to elucidate disease mechanisms is contingent on knowing which cellular pathways it affects.

For instance, if this compound were found to be a potent and selective modulator of a specific receptor or enzyme implicated in a neurodegenerative disease, it could be used in preclinical, non-human models to:

Investigate the consequences of inhibiting or activating that specific target.

Help validate the target as a viable point for therapeutic intervention.

Uncover new biological roles of the target protein in the context of the disease.

However, as of the latest available information, studies documenting such applications for this compound have not been published. Its potential as a tool in this regard is therefore yet to be explored and established.

Note: Due to the absence of specific quantitative data in the reviewed literature for this compound, data tables could not be generated.

Derivatives and Analogues of 2 3 Chloro 5 Fluorophenyl Piperidine: Design and Evaluation

Synthesis of Novel Structural Analogues

The synthesis of novel structural analogues of 2-(3-chloro-5-fluorophenyl)piperidine can be approached through various established and innovative organic chemistry methodologies. A primary strategy involves the modification of the piperidine (B6355638) ring itself, either through substitution at the nitrogen atom or by functionalization of the carbon framework. Additionally, alterations to the 3-chloro-5-fluorophenyl moiety can provide valuable insights into structure-activity relationships (SAR).

One common approach to generating analogues is through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the aromatic ring. For instance, Suzuki or Stille coupling reactions could be employed to replace the chloro or fluoro substituents with alkyl, alkenyl, or other aryl groups, thereby modulating the lipophilicity and electronic properties of the molecule.

Furthermore, multi-component reactions offer an efficient pathway to complex piperidine structures from simple starting materials. The strategic selection of aldehydes, amines, and dienophiles in reactions such as the Diels-Alder or Hantzsch synthesis can lead to a diverse library of substituted piperidine analogues. These methods provide a powerful platform for the systematic exploration of the chemical space around the this compound core.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a prime site for functionalization, offering a straightforward method to introduce a variety of chemical groups that can significantly alter the compound's properties. N-alkylation, N-acylation, and N-arylation are common transformations that can be readily achieved.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen can be accomplished using alkyl halides in the presence of a base. This modification can influence the compound's basicity and lipophilicity. For instance, the introduction of a methyl group versus a bulkier isobutyl group can have profound effects on how the molecule interacts with biological targets. Reductive amination, reacting the parent piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another versatile method for N-alkylation that provides access to a wide array of substituted amines.

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides yields the corresponding amides. This transformation neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor, which can be critical for molecular recognition. The nature of the acyl group, from a simple acetyl to a more complex benzoyl derivative, can be varied to probe for optimal interactions.

N-Arylation: Palladium- or copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the attachment of various aryl or heteroaryl rings to the piperidine nitrogen. This modification can introduce significant steric bulk and additional π-stacking or hydrogen bonding opportunities.

Modification Type Reagents and Conditions Potential Impact on Properties
N-AlkylationAlkyl halide, K2CO3, DMFIncreases lipophilicity, modulates basicity
N-AcylationAcyl chloride, Et3N, CH2Cl2Neutralizes basicity, adds H-bond acceptor
N-ArylationAryl halide, Pd catalyst, baseAdds steric bulk, potential for π-interactions

Modifications to the Aryl Substituent

The 3-chloro-5-fluorophenyl ring is a key determinant of the molecule's electronic and conformational properties. Systematic modification of the substituents on this ring is a crucial strategy for optimizing molecular interactions.

Halogen Exchange: The existing chloro and fluoro groups can be replaced with other halogens, such as bromine or iodine, to investigate the effect of halogen bonding and atomic size. Furthermore, the introduction of a trifluoromethyl group can significantly alter the electronic profile and metabolic stability of the compound.

Substitution at Other Positions: The introduction of small alkyl or alkoxy groups at other positions on the phenyl ring can be used to probe the steric and electronic requirements of a target binding site. For example, the addition of a methoxy (B1213986) group could introduce a hydrogen bond acceptor and alter the preferred conformation of the aryl ring.

Ring Scaffolds: Replacing the phenyl ring with other aromatic or heteroaromatic systems, such as pyridine (B92270), thiophene, or pyrazole, can dramatically change the compound's properties, including its solubility, metabolic stability, and ability to form specific interactions with biological targets.

Aryl Modification Synthetic Approach Potential Research Utility
Halogen replacement (e.g., Cl to Br)Sandmeyer reaction or equivalentProbing halogen bonding interactions
Introduction of CF3 groupTrifluoromethylation reagentsEnhancing metabolic stability and lipophilicity
Addition of methoxy groupNucleophilic aromatic substitutionIntroducing H-bond acceptor, altering electronics
Phenyl to PyridylCross-coupling reactionsModulating basicity and solubility

Isosteric and Bioisosteric Scaffolds

Isosteric and bioisosteric replacements are a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties while retaining or improving its desired activity. In the context of this compound, several such replacements can be envisioned.

Classical Bioisosteres: The fluorine atom can be considered a bioisostere of a hydrogen atom, though with significantly different electronic properties. nih.gov The chlorine atom could be replaced by a trifluoromethyl group, which is of similar size but has a much stronger electron-withdrawing effect. The piperidine ring itself could be replaced by other six-membered saturated heterocycles, such as morpholine (B109124) or thiomorpholine, to alter polarity and hydrogen bonding capacity.

Non-Classical Bioisosteres: More advanced strategies could involve replacing the entire 3-chloro-5-fluorophenyl group with a bicyclic heteroaromatic system that mimics its steric and electronic features. For example, a substituted benzothiazole (B30560) or indole (B1671886) ring could present a similar spatial arrangement of functional groups. The piperidine ring could also be replaced by conformationally restricted bicyclic amines, such as a 2-azaspiro[3.3]heptane, to explore the impact of conformational rigidity. enamine.net

Comparative Studies of Analogues for Enhanced Research Utility

The systematic synthesis of analogues of this compound allows for comprehensive comparative studies to elucidate structure-activity relationships (SAR). By methodically altering specific parts of the molecule and observing the resulting changes in its properties, researchers can build a detailed understanding of the molecular features required for a particular research application.

For example, a series of N-alkylated derivatives with increasing chain length could be synthesized and evaluated to determine the optimal size and lipophilicity for the substituent on the piperidine nitrogen. Similarly, a set of analogues with different halogen substitutions on the phenyl ring could be compared to understand the role of electronics and halogen bonding.

These comparative studies are essential for the rational design of new compounds with improved properties. By combining synthetic chemistry with detailed analytical and biological evaluation, the utility of the this compound scaffold can be significantly enhanced for a wide range of research purposes. The data gathered from these studies can be used to construct quantitative structure-activity relationship (QSAR) models, further aiding in the design of future generations of analogues with tailored properties.

Future Research Directions and Unexplored Avenues

Elucidating Novel Molecular Targets and Mechanisms in Research

While the phenylpiperidine scaffold is known to interact with a variety of receptors, including opioid and sigma receptors, the precise molecular targets of 2-(3-Chloro-5-fluorophenyl)piperidine are not extensively defined in publicly available literature. nih.govnih.gov Future research should prioritize the elucidation of its biological partners and mechanisms of action.

A primary avenue of investigation would be comprehensive target identification and validation. mdpi.com Initial efforts could involve computational approaches, such as similarity-based target prediction, which compares the compound's structure to ligands with known targets. chemrxiv.orgunc.edu These in silico methods can generate hypotheses about potential protein interactions that can then be validated experimentally. chemrxiv.org Techniques like affinity chromatography coupled with mass spectrometry could identify binding partners from cell lysates. Furthermore, phenotypic screening in various cell-based assays could reveal unexpected biological activities, providing clues to its mechanism of action and prompting further target deconvolution studies. Understanding these interactions is fundamental to unlocking its potential as a specific molecular probe for biological research.

Application of Advanced Synthetic Methodologies

The synthesis of 2-arylpiperidines is a well-documented area of organic chemistry. rsc.org However, future research could benefit from the application of more advanced and efficient synthetic methodologies to access this compound and its analogs.

Modern techniques such as continuous flow chemistry offer rapid, scalable, and highly controlled reaction conditions, which could be advantageous for producing libraries of related compounds for structure-activity relationship studies. acs.org Furthermore, catalytic methods, like rhodium-catalyzed asymmetric carbometalation, provide elegant routes to substituted piperidines and could be adapted for this specific compound. snnu.edu.cn The development of novel synthetic routes that allow for late-stage functionalization would be particularly valuable. This approach would enable the rapid diversification of the this compound scaffold, allowing researchers to fine-tune its properties for specific research applications.

Development of Optically Pure Enantiomers for Specific Research Questions

The 2-position of the piperidine (B6355638) ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Biological systems are chiral, and it is common for enantiomers of a molecule to have significantly different pharmacological activities and properties. rsc.orgrsc.org Therefore, the development and study of the individual, optically pure enantiomers are critical.

Future research should focus on methods for asymmetric synthesis or chiral resolution. mdpi.comresearchgate.net Asymmetric synthesis aims to produce a single enantiomer directly. nih.gov Techniques like kinetic resolution, which uses a chiral base or catalyst to selectively react with one enantiomer from a racemic mixture, have been successfully applied to other N-Boc-2-arylpiperidines and could be adapted for this compound. rsc.orgacs.orgdocumentsdelivered.com Once isolated, the individual (R) and (S) enantiomers can be studied separately to determine if one is more potent or selective for a particular biological target. This is a crucial step for developing highly specific research tools and understanding the stereochemical requirements of their binding partners.

Table 1: Research Questions Addressable with Optically Pure Enantiomers

Research Question(R)-Enantiomer Application(S)-Enantiomer ApplicationRationale
Target Selectivity Assess binding affinity and functional activity at a panel of potential receptors.Assess binding affinity and functional activity at the same panel of receptors.To determine if one enantiomer exhibits higher selectivity for a specific molecular target.
Mechanism of Action Use as a probe to study the biological pathway modulated by the (R)-enantiomer.Use as a control or to investigate differential pathway modulation.To elucidate the specific molecular events triggered by each stereoisomer.
Off-Target Effects Profile against a wide range of anti-targets to identify potential off-target interactions.Profile against the same anti-targets to compare off-target profiles.To understand the stereospecificity of any undesirable interactions, crucial for developing clean research probes.
Pharmacokinetics Evaluate metabolic stability, cell permeability, and other ADME properties.Evaluate and compare the ADME properties to the (R)-enantiomer.To determine if stereochemistry influences the compound's disposition and suitability for in vivo studies.

Integration of Multi-Omics Data in Research

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of multi-omics data is a powerful and largely unexplored avenue. nashbio.com Multi-omics combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of cellular responses to a small molecule. thermofisher.comnih.gov

By treating cells or model organisms with this compound and subsequently analyzing changes across these different biological layers, researchers can uncover novel insights into its mechanism of action. ahajournals.org For instance, transcriptomic analysis (e.g., RNA-Seq) could reveal changes in gene expression, while proteomics could identify alterations in protein levels or post-translational modifications. thermofisher.com Metabolomics would illuminate shifts in metabolic pathways. nih.gov This integrated approach can help identify not only the primary target but also downstream signaling cascades and potential off-target effects, providing a rich dataset for hypothesis generation and a deeper understanding of the compound's biological impact. nashbio.comahajournals.org

Potential as a Scaffold for Fragment-Based Drug Discovery in Research Contexts

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules ("fragments") that bind weakly to a biological target. chemdiv.comfrontiersin.org The this compound structure is an ideal candidate for use as a scaffold or starting fragment in FBDD research campaigns. nih.gov

Its relatively small size and defined three-dimensional structure make it a suitable building block. frontiersin.org In a research context, this compound could be screened against a protein of interest using biophysical techniques like NMR spectroscopy or X-ray crystallography. chemdiv.com If binding is confirmed, the structural data would reveal its binding mode, providing a blueprint for its elaboration. frontiersin.org The phenyl and piperidine rings offer multiple vectors for chemical modification, allowing for fragment "growing" or "linking" strategies to enhance binding affinity and selectivity, ultimately leading to the development of potent and specific probes for research purposes. nih.govchemrxiv.orgnih.gov

Addressing Research Gaps in the Structure-Activity Landscape

A significant research gap exists in the detailed structure-activity relationship (SAR) for the this compound scaffold. A systematic exploration of how structural modifications affect biological activity is needed to fully harness its potential. researchgate.net Future research should focus on synthesizing and testing a curated library of analogs to map this landscape.

Key areas for investigation include:

Modification of the Phenyl Ring: The position and nature of the halogen substituents could be varied. For example, moving the chloro and fluoro groups to other positions or replacing them with other electron-withdrawing or electron-donating groups would probe the electronic and steric requirements for activity.

Substitution on the Piperidine Ring: The piperidine nitrogen is a key handle for modification. Introducing different substituents can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds. mdpi.com Additionally, substitution at other positions on the piperidine ring could explore new binding interactions.

Conformational Restriction: Introducing conformational constraints, for example, by incorporating the piperidine into a bicyclic system like a bispidine, could lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. acs.org

A systematic SAR study would provide invaluable data for designing second-generation compounds with optimized properties for specific research questions.

Table 2: Proposed Modifications for SAR Exploration

Modification AreaSpecific ChangeRationale for Research
Phenyl Ring Halogens Relocate Cl/F to other positions (e.g., 2,4- or 3,4-).To investigate the importance of the substitution pattern for target interaction.
Replace Cl/F with other groups (e.g., CF₃, OCH₃).To probe the effects of different electronic and steric properties on activity.
Piperidine N-Substitution Add small alkyl groups (e.g., methyl, ethyl).To study the impact of N-alkylation on basicity and target engagement.
Add larger or functionalized groups (e.g., benzyl, phenethyl).To explore potential interactions with secondary binding pockets.
Piperidine C-Substitution Introduce substituents at the 3-, 4-, or 5-positions.To probe for additional interactions within the binding site and modulate physicochemical properties.

Q & A

Q. How can researchers design synthetic routes for 2-(3-Chloro-5-fluorophenyl)piperidine?

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substitution patterns and stereochemistry. Key signals: δ 1.5–2.5 ppm (piperidine protons), δ 6.8–7.2 ppm (aryl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.06) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement (if crystalline). Compare bond lengths/angles with PubChem data .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Seal in amber glass vials at RT (20–25°C) with desiccants to prevent hydrolysis. Avoid moisture and direct light .
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral analogs of this compound?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation to induce enantioselectivity (≥90% ee). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures. Optimize pH (7–8) and temperature (30–40°C) for enzyme activity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare NMR chemical shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set) to validate assignments .
  • Crystallographic validation : Resolve discrepancies in NOESY/ROESY data by overlaying experimental and X-ray-derived structures .
  • Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous proton coupling patterns .

Q. What computational methods aid in predicting the compound’s reactivity and binding affinity?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., serotonin receptors). Use PyMOL to visualize binding poses and calculate ΔG values (< -8 kcal/mol indicates strong binding) .
  • QSAR modeling : Train models on PubChem datasets to predict logP (2.1–2.5) and pKa (8.3–8.7) for solubility optimization .
  • MD simulations (GROMACS) : Analyze stability in aqueous solutions (RMSD < 2 Å over 50 ns trajectories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.